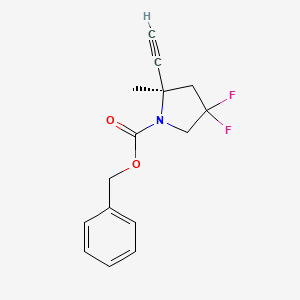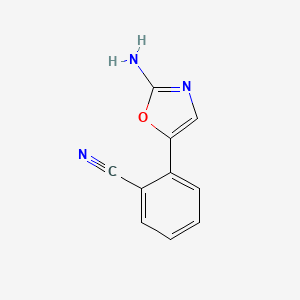
2-(2-Aminooxazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminooxazol-5-yl)benzonitrile is a heterocyclic organic compound that belongs to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminooxazol-5-yl)benzonitrile typically involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties
Scientific Research Applications
2-(2-Aminooxazol-5-yl)benzonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, particularly against bacterial and fungal strains.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminooxazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The primary amine group can participate in protonation, acylation, or alkylation reactions, while the oxazole ring can undergo ring expansion and electrophilic substitution. These interactions can lead to the formation of various biologically active compounds that exert their effects through different molecular pathways.
Comparison with Similar Compounds
2-(2-Aminooxazol-5-yl)benzonitrile can be compared with other similar compounds, such as:
2-Aminooxazole: A simpler oxazole derivative with similar chemical properties but lacking the benzonitrile group.
2-Aminothiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen in the oxazole ring.
Benzoxazole: A compound with a fused benzene and oxazole ring, which has different chemical and biological properties.
The uniqueness of this compound lies in its combination of the oxazole ring and the benzonitrile group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(2-amino-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-3-1-2-4-8(7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13) |
InChI Key |
FMGWCWXSRRYBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




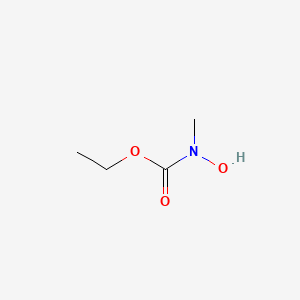


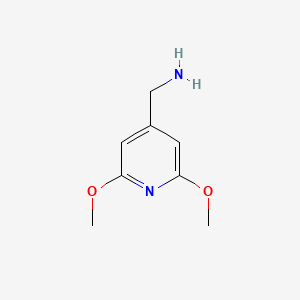

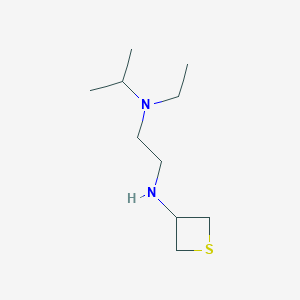

![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)


